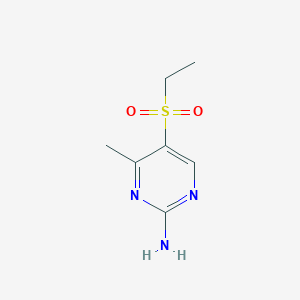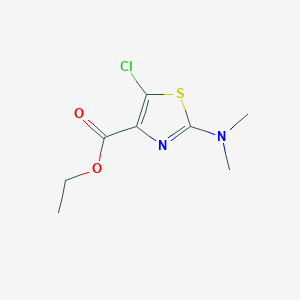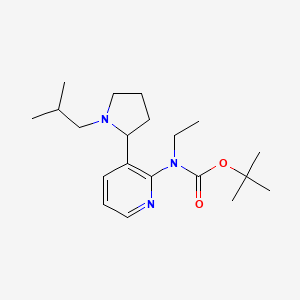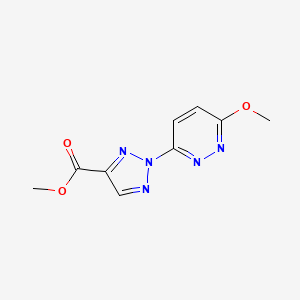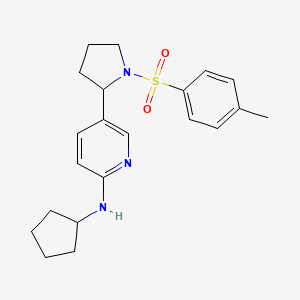
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.52 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, a tosylpyrrolidinyl group, and a pyridinylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the reaction of a suitable amine with a cyclopentanone derivative to form the pyrrolidine ring.
Introduction of the tosyl group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base.
Formation of the pyridine ring: The pyridine ring is formed by reacting the tosylpyrrolidine derivative with a suitable pyridine precursor.
Final coupling reaction: The final step involves the coupling of the cyclopentyl group with the pyridine ring to form the desired compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Cyclopentyl-5-(1-benzylpyrrolidin-2-yl)pyridin-2-amine: This compound has a benzyl group instead of a tosyl group, leading to different chemical and biological properties.
N-Cyclopentyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine:
N-Cyclopentyl-5-(1-phenylpyrrolidin-2-yl)pyridin-2-amine: The phenyl group introduces different steric and electronic effects compared to the tosyl group.
Propriétés
Formule moléculaire |
C21H27N3O2S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-cyclopentyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H27N3O2S/c1-16-8-11-19(12-9-16)27(25,26)24-14-4-7-20(24)17-10-13-21(22-15-17)23-18-5-2-3-6-18/h8-13,15,18,20H,2-7,14H2,1H3,(H,22,23) |
Clé InChI |
ATJMIUGPNQFLHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




